molecular formula C19H15N5OS B2573000 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile CAS No. 1114861-04-9

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile

Cat. No.: B2573000
CAS No.: 1114861-04-9
M. Wt: 361.42
InChI Key:
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Description

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile is a chemical compound with a complex structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile typically involves multiple steps, starting with the construction of the triazoloquinazoline core. This can be achieved through a cyclization reaction involving a phenethylamine derivative and a suitable triazole precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols

Scientific Research Applications

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications include the development of new drugs for various diseases.

  • Industry: : The compound's unique properties make it useful in material synthesis and other industrial processes.

Comparison with Similar Compounds

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile can be compared with other similar compounds, such as:

  • Triazolopiperazines: : These compounds share a similar fused ring structure and are used in various pharmaceutical applications.

  • Quinazolines: : These compounds also contain a quinazoline core and are known for their biological activity.

  • Phenethylamines: : These compounds have a phenethylamine moiety and are used in the synthesis of various drugs.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential benefits.

Properties

IUPAC Name

2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c20-11-13-26-19-22-21-18-23(12-10-14-6-2-1-3-7-14)17(25)15-8-4-5-9-16(15)24(18)19/h1-9H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOKJWHTWVKDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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